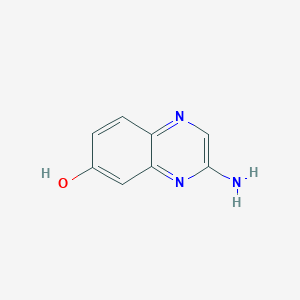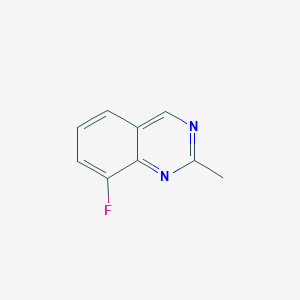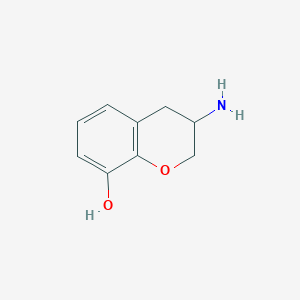
3-Aminoquinoxalin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminoquinoxalin-6-ol is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinoxalin-6-ol typically involves the functionalization of quinoxaline derivatives. One common method is the hydroxylation of quinoxalin-2(1H)-one using a photocatalyst such as graphitic carbon nitride under air conditions . This method yields 3-hydroxyquinoxalin-2(1H)-ones, which can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of heterogeneous catalysis. This approach offers advantages like low cost, environmental friendliness, and high selectivity . The use of recyclable catalysts and simple reaction conditions makes it suitable for large-scale production.
化学反应分析
Types of Reactions
3-Aminoquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include nitrosoquinoxalines, nitroquinoxalines, and various substituted quinoxalines .
科学研究应用
3-Aminoquinoxalin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Aminoquinoxalin-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its biological effects. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways related to cell growth and apoptosis .
相似化合物的比较
Similar Compounds
Quinoxalin-2(1H)-one: A parent compound with similar structural features but lacking the amino and hydroxyl groups.
3-Hydroxyquinoxalin-2(1H)-one: Similar to 3-Aminoquinoxalin-6-ol but with only a hydroxyl group.
2,3-Diaminoquinoxaline: Contains two amino groups but lacks the hydroxyl group.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
属性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
3-aminoquinoxalin-6-ol |
InChI |
InChI=1S/C8H7N3O/c9-8-4-10-6-2-1-5(12)3-7(6)11-8/h1-4,12H,(H2,9,11) |
InChI 键 |
SSCVGABMEIRBMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(N=C2C=C1O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)
![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)

![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)





![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B11917355.png)

![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine](/img/structure/B11917360.png)
![2H-Pyrrolo[3,2-E]benzoxazole](/img/structure/B11917372.png)
